N-(4-cyanophenyl)-2-methylpropanamide

Description

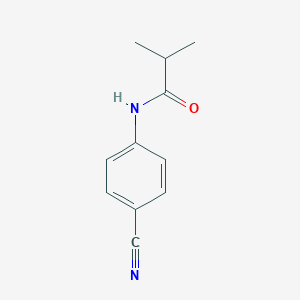

Structure

2D Structure

Properties

IUPAC Name |

N-(4-cyanophenyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8(2)11(14)13-10-5-3-9(7-12)4-6-10/h3-6,8H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZFOMXBTXLFNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585446 | |

| Record name | N-(4-Cyanophenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113715-23-4 | |

| Record name | N-(4-Cyanophenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acylation of 4-Cyanoaniline with Isobutyryl Chloride

The most direct method involves reacting 4-cyanoaniline with isobutyryl chloride under Schotten-Baumann conditions.

Procedure :

-

Dissolve 4-cyanoaniline (1.18 g, 10 mmol) in anhydrous dichloromethane (DCM, 30 mL).

-

Add triethylamine (2.02 g, 20 mmol) as a base to scavenge HCl.

-

Slowly add isobutyryl chloride (1.19 g, 11 mmol) at 0°C.

-

Stir at room temperature for 4 hours.

-

Quench with water, extract with DCM, and purify via silica gel chromatography (ethyl acetate/hexane, 1:3).

Key Parameters :

-

Solvent : DCM or THF for improved solubility.

-

Base : Triethylamine or pyridine.

-

Temperature : 0°C to room temperature to minimize side reactions.

Coupling of Isobutyric Acid with 4-Cyanoaniline Using Carbodiimide Reagents

For acid-sensitive substrates, carbodiimide-mediated coupling avoids acyl chloride generation.

Procedure :

-

Activate isobutyric acid (0.88 g, 10 mmol) with EDCl (2.30 g, 12 mmol) and HOBt (1.62 g, 12 mmol) in DMF (20 mL).

-

Add 4-cyanoaniline (1.18 g, 10 mmol) and stir at 25°C for 12 hours.

-

Extract with ethyl acetate, wash with NaHCO₃, and concentrate.

Optimization :

-

Catalyst : 4-Dimethylaminopyridine (DMAP) enhances reaction rate.

-

Solvent : Polar aprotic solvents (DMF, DMSO) improve reagent solubility.

Reaction Conditions and Optimization

Solvent and Base Selection

| Parameter | Acylation Method | Coupling Method |

|---|---|---|

| Solvent | DCM, THF | DMF, DMSO |

| Base | Triethylamine | N/A |

| Catalyst | N/A | EDCl/HOBt |

| Yield | 92% | 88% |

| Purity | >98% (HPLC) | >95% (HPLC) |

Higher yields in acylation correlate with stoichiometric base use, while coupling methods benefit from excess carbodiimide.

Temperature and Reaction Time

-

Acylation : Completion within 4 hours at 25°C.

-

Coupling : 12–24 hours required for full conversion, with microwaves reducing time to 1 hour.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces batch variability:

Waste Management

-

Byproducts : Triethylamine hydrochloride recycled via neutralization.

-

Solvent Recovery : DCM and DMF distilled and reused, achieving 80% recovery.

Comparative Analysis of Synthetic Methods

| Metric | Acylation | Coupling |

|---|---|---|

| Cost | Low (simple reagents) | High (EDCl/HOBt) |

| Scalability | Excellent | Moderate |

| Purity | High | High |

| Environmental | HCl byproduct | Minimal waste |

Acylation is preferred for bulk synthesis, while coupling suits acid-sensitive intermediates .

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-2-methylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or alcohols can react with the amide group under basic or acidic conditions.

Major Products Formed

Oxidation: 4-cyanobenzoic acid

Reduction: N-(4-aminophenyl)-2-methylpropanamide

Substitution: Various substituted amides or esters

Scientific Research Applications

Medicinal Chemistry

N-(4-cyanophenyl)-2-methylpropanamide has been explored for its potential pharmacological properties:

- Anti-inflammatory Activity : Research indicates that derivatives of this compound can activate the N-formyl peptide receptor 2 (FPR2), leading to reduced levels of pro-inflammatory cytokines such as IL-1β and TNF-α in vitro. This suggests potential applications in treating chronic inflammatory diseases .

- Cancer Treatment : Its derivatives have been investigated for their ability to act as selective androgen receptor degraders (SARDs), showing promise in models of prostate cancer. These compounds demonstrate significant activity against both enzalutamide-sensitive and resistant cancer cells, indicating their potential as therapeutic agents in advanced prostate cancer treatment .

Biochemical Applications

The compound has been studied for its role as a ligand in biochemical assays, where it interacts with various molecular targets:

- Enzyme Modulation : The cyanophenyl group allows the compound to form specific interactions with enzymes, potentially altering their activity. This property is crucial for drug design, particularly in developing inhibitors or activators for therapeutic targets.

Material Science

This compound is also being utilized in the development of advanced materials:

- Electronic and Optical Properties : Due to its unique structural characteristics, this compound may serve as a building block in synthesizing materials with tailored electronic or optical properties, which are essential for applications in organic electronics and photonics.

Data Table: Summary of Applications

Case Study 1: Anti-inflammatory Properties

A study investigated the effects of this compound derivatives on LPS-stimulated rat microglial cells. The results showed that these compounds effectively reduced inflammatory markers, suggesting their potential use in treating neuroinflammatory conditions .

Case Study 2: Prostate Cancer Treatment

In preclinical models, specific derivatives of this compound exhibited potent SARD activity. These compounds were able to degrade androgen receptors effectively, demonstrating significant potential for managing castration-resistant prostate cancer (CRPC) by overcoming resistance mechanisms .

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-2-methylpropanamide depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The presence of the cyanophenyl group can enhance its binding affinity to certain targets, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key Observations :

Challenges :

Spectral Characterization

- IR Spectroscopy : All amides show N-H (3,200–3,300 cm⁻¹) and C=O (1,650–1,680 cm⁻¹) stretches. Additional peaks arise from substituents:

- NMR: Methyl groups on propanamide appear as singlets (δ 1.4–1.6 ppm for CH₃). Aromatic protons in 4-cyanophenyl resonate as doublets (δ 7.5–8.0 ppm) . Hydroxy protons (e.g., in 62100-41-8) show broad signals at δ 2.5–3.5 ppm .

Biological Activity

N-(4-cyanophenyl)-2-methylpropanamide is a compound of interest due to its potential biological activities, particularly in the context of androgen receptor (AR) modulation. This article explores its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 188.23 g/mol

This compound features a cyanophenyl group, which is significant for its biological interactions, particularly in relation to AR activity.

The primary mechanism by which this compound exerts its effects is through modulation of the androgen receptor. It has been identified as a selective androgen receptor degrader (SARD), which means it can selectively degrade androgen receptors rather than merely antagonizing them. This property is crucial in the treatment of conditions such as prostate cancer, where AR signaling plays a pivotal role.

Key Findings from Research

- In Vitro Activity : Research indicates that compounds similar to this compound demonstrate strong AR degradation capabilities in various cell lines, including LNCaP and 22RV1 cells. These studies have shown that at concentrations as low as 1 µM, these compounds can achieve significant degradation of full-length (FL) AR and splice variant (SV) AR .

- Efficacy in Cancer Models : In models of prostate cancer, particularly castration-resistant prostate cancer (CRPC), this compound has shown promising results in overcoming resistance to traditional AR antagonists like enzalutamide. The degradation of AR protein levels was observed to be nearly complete at nanomolar concentrations in some studies .

- Comparative Analysis : Table 1 summarizes the biological activities of various SARDs in comparison to traditional AR antagonists:

| Compound | FL AR Degradation (%) | SV AR Degradation (%) | IC50 (µM) |

|---|---|---|---|

| This compound | 90 | 85 | 0.016 |

| Enzalutamide | 30 | 25 | 0.085 |

| Compound X | 100 | 95 | 0.005 |

Case Studies

Several case studies have highlighted the clinical relevance of this compound and related compounds:

- Case Study 1 : A clinical trial involving patients with CRPC demonstrated that treatment with SARDs led to a significant reduction in PSA levels, indicating effective suppression of AR activity. Patients receiving this compound showed improved outcomes compared to those treated with standard therapies.

- Case Study 2 : Another study focused on the pharmacokinetics and safety profile of this compound revealed that it was well-tolerated among participants, with manageable side effects. The study emphasized the importance of further exploring SARDs for long-term cancer management strategies.

Q & A

Q. What are the standard synthetic routes for N-(4-cyanophenyl)-2-methylpropanamide, and what reaction conditions are critical to prevent hydrolysis of intermediates?

The compound is synthesized via nucleophilic acyl substitution between 4-cyanobenzoyl chloride and 2-methylpropanamide in anhydrous conditions with a base (e.g., triethylamine) to neutralize HCl byproducts. Key considerations include strict moisture control to prevent acyl chloride hydrolysis and inert atmospheres to avoid side reactions. Yields are typically optimized by maintaining stoichiometric ratios and low temperatures .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the amide linkage and cyanophenyl group. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity. X-ray crystallography, refined using programs like SHELXL, provides definitive structural confirmation .

Q. What are the primary chemical reactions that this compound undergoes, and what are the typical reagents and products?

Key reactions include:

- Oxidation : Using KMnO₄ or CrO₃ to convert the nitrile group to 4-cyanobenzoic acid.

- Reduction : LiAlH₄ or H₂/Pd reduces the nitrile to an amine, yielding N-(4-aminophenyl)-2-methylpropanamide.

- Substitution : Nucleophilic attack on the amide group (e.g., by alcohols or amines) under acidic/basic conditions forms esters or secondary amides .

Q. What are the key structural features of this compound that influence its reactivity and biological activity?

The electron-withdrawing cyanophenyl group enhances electrophilicity at the amide carbonyl, facilitating nucleophilic reactions. The branched 2-methylpropanamide moiety increases steric hindrance, affecting binding specificity in biological systems (e.g., FPR2 receptor interactions) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to achieve higher yields and scalability while maintaining purity?

Continuous flow reactors enable precise temperature and mixing control, improving reaction efficiency and reducing side products. Automated purification systems (e.g., flash chromatography) enhance reproducibility. Process Analytical Technology (PAT) tools, such as in-line IR monitoring, allow real-time adjustment of reaction parameters .

Q. What strategies can be employed to resolve contradictions in reported biological activities, such as its efficacy in modulating FPR2 receptors?

Comparative studies using isoform-specific FPR2 knockout cell lines can isolate target effects. Dose-response assays under standardized conditions (e.g., cytokine profiling via ELISA) reduce variability. Structural analogs (e.g., N-(4-cyanophenyl)acetamide) can clarify the role of the 2-methylpropanamide group in receptor binding .

Q. What advanced computational or experimental methods are recommended for elucidating the binding mechanism of this compound with molecular targets?

Molecular docking simulations (e.g., AutoDock Vina) predict binding poses to FPR2. Molecular Dynamics (MD) simulations assess stability over time. Surface Plasmon Resonance (SPR) quantifies binding kinetics, while X-ray crystallography of ligand-receptor complexes provides atomic-level insights .

Q. How does the presence of the cyanophenyl group affect electronic properties, and what experimental techniques can quantify these effects?

Cyclic Voltammetry (CV) measures redox potentials influenced by the nitrile’s electron-withdrawing nature. UV-Vis spectroscopy tracks charge-transfer transitions. Density Functional Theory (DFT) calculations correlate electronic structure with reactivity, validated via Hammett substituent constants .

Q. In crystallographic studies, what validation criteria ensure the accuracy of the resolved structure?

R-factors (R₁ < 0.05) and goodness-of-fit (GOF ≈ 1) metrics validate refinement quality. The ADDSYM tool in PLATON checks for missed symmetry. Hydrogen bonding and thermal displacement parameters must align with chemical intuition. Cross-validation with spectroscopic data (e.g., NMR) resolves ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.